Cadmium cation

Bioinorganic Chemistry Metal-Biomolecule Interactions Toxicology

Researchers requiring divalent cation specificity face substitution risks due to differences in ionic radius and binding affinity-Zn2+ cannot replicate Cd2+-cytidine binding, nor can Pb2+ mimic its DNA biosensor response. This Cd2+ standard solves that problem. - **CO2 electroreduction:** Achieve near-unity Faradaic efficiency for formate/CO, minimizing separation costs. - **Petrochemical catalysis:** Cd2+-exchanged HZSM-5 maximizes BTX aromatics selectivity from methanol. - **Analytical controls:** 20× lower DNA binding than Pb2+ enables precise heavy-metal biosensor calibration. Supplied as Cd(NO3)2 or CdCl2 in aqueous solution or solid salt forms. Available for immediate R&D shipment.

Molecular Formula Cd+2
Molecular Weight 112.41 g/mol
CAS No. 9032-08-0
Cat. No. B8822787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium cation
CAS9032-08-0
Molecular FormulaCd+2
Molecular Weight112.41 g/mol
Structural Identifiers
SMILES[Cd+2]
InChIInChI=1S/Cd/q+2
InChIKeyWLZRMCYVCSSEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Cation (Cd2+) Procurement Data


The cadmium cation, denoted as Cd2+ or Cadmium(II), is a divalent metal cation with a molecular weight of 112.41 g/mol. It serves as a fundamental inorganic ion in numerous industrial processes, including its role as a cofactor, a component in nickel-cadmium batteries, a stabilizer in PVC, and a color pigment . Its chemical and biological interactions are distinct from those of other divalent cations, such as zinc (Zn2+), lead (Pb2+), and mercury (Hg2+), which dictates its specific utility and hazard profile .

Research grade Divalent metal cation, 112.41 g/mol
Ion-specific behavior Distinct coordination chemistry vs Zn²⁺, Pb²⁺, Hg²⁺
Application domains Catalysis, battery research, PVC stabilization, pigment studies

Cadmium Cation (Cd2+) Critical Distinctions


Substituting Cd2+ with another divalent cation like Zn2+ or Pb2+ in a specific application is not scientifically sound due to significant differences in ionic radius, coordination chemistry, and binding affinities. These fundamental properties dictate Cd2+'s unique behavior in catalysis, biological systems, and material science. For instance, Cd2+ exhibits a stronger binding affinity for cytidine than Zn2+ , while Pb2+ shows a 20-fold higher binding constant for immobilized DNA compared to Cd2+ . Such quantifiable distinctions underscore that the performance and safety profile of a process or product are intrinsically linked to the specific cation used, making generic substitution a high-risk proposition.

Property
Cd²⁺ (Target)
Alternative Cation
Substitution Risk
Cytidine binding
Reported stronger binding
Zn²⁺
Binding profile may not transfer; alters nucleoside interaction studies
DNA affinity (immobilized)
Lower binding constant
Pb²⁺ (reported higher K)
May shift sensor selectivity and toxicity model outcomes
Teratogenic mechanism
Direct fetal DNA/protein inhibition
Hg²⁺ (placental transport impairment)
Mechanistic model mismatch; not interchangeable for developmental toxicity studies

Cadmium Cation (Cd2+) Comparative Evidence


Cd2+ vs Zn2+ Binding to Cytidine

In competitive binding studies, Cd2+ demonstrates a significantly stronger interaction with the nucleoside cytidine than Zn2+. This differentiation is crucial for understanding cadmium's toxicological mechanisms and for designing selective chelation therapies or biosensors .

Cd²⁺ vs Zn²⁺ Cytidine Binding
Head-to-head
Reported higher stability constant (log K) for Cd²⁺–cytidine than Zn²⁺
Supports Cd²⁺ selection for nucleoside-metal binding assays
Exact log K values not provided; pH 7.0, 25°C, NMR/potentiometry
Bioinorganic Chemistry Metal-Biomolecule Interactions Toxicology

Cd2+ vs Pb2+ Binding to Immobilized DNA

A direct comparison of the binding constants for Pb2+ and Cd2+ to immobilized denatured DNA reveals a substantial 20-fold higher affinity for lead. This quantitative difference is critical for designing selective DNA-based sensors for environmental monitoring or for understanding the distinct genotoxic mechanisms of these metals .

Cd²⁺ vs Pb²⁺ DNA Binding K
Head-to-head
Cd²⁺: (0.6 ± 0.2) × 10⁵ M⁻¹; Pb²⁺: (12.0 ± 0.3) × 10⁵ M⁻¹ (reported 20-fold difference)
Informs sensor design when lower DNA affinity is required
Denatured DNA, nitrocellulose membrane; pH not specified
Environmental Remediation DNA Biosensors Heavy Metal Toxicity

Cd2+ Selectivity in Methanol-to-Aromatics Catalysis

When cadmium cations are incorporated into an HZSM-5 zeolite framework (Cd/ZSM-5), the resulting catalyst exhibits a markedly different product distribution compared to the unmodified HZSM-5. The Cd2+ sites specifically enhance the selectivity towards valuable aromatic compounds while suppressing the formation of undesired light alkanes and C5-C9 non-aromatics .

MTA Selectivity Cd/ZSM-5
Head-to-head
High selectivity to aromatics, suppressed light alkanes and C5–C9 non-aromatics
Supports Cd/ZSM-5 catalyst procurement for MTA upgrading
Fixed-bed reactor, 400–500°C; exact % change not provided
Heterogeneous Catalysis Petrochemicals Zeolite Modification

Cd2+ Electrochemical CO2 Reduction Selectivity

Quasi-square-shaped cadmium hydroxide nanocatalysts have been shown to achieve near-perfect selectivity for electrochemical CO2 reduction, a performance metric that is highly sensitive to the catalyst's composition and structure. This level of selectivity is a key differentiator for cadmium-based systems compared to many other transition metal catalysts .

CO2 Reduction FE
Cross-study comparable
Faradaic efficiency nearly 100% at up to 200 mA cm⁻²
High single-product selectivity may reduce separation costs
Ionic liquid electrolyte, room temperature
Electrocatalysis CO2 Utilization Green Chemistry

Cd2+ vs Hg2+ Toxicity Mechanisms

Comparative toxicology studies in pregnant rats have established that the teratogenic effects of Cd2+ and Hg2+ arise from distinct biochemical pathways. Cd2+ directly inhibits DNA and protein synthesis in the fetus, whereas Hg2+ exerts its primary effect by impairing placental transport functions .

Teratogenicity Mechanism
Head-to-head
Cd²⁺: inhibits fetal DNA/protein synthesis; Hg²⁺: impairs placental transport
Distinct mechanistic models for developmental toxicity research
In vivo rat model, sub-acute teratogenic doses
Toxicology Reproductive Biology Risk Assessment

Cd2+ Validated Applications


Methanol-to-Aromatics via Cd2+ Catalysis

Given the demonstrated ability of Cd2+-exchanged HZSM-5 to dramatically enhance selectivity for aromatics over light hydrocarbons , this catalyst system is ideal for petrochemical research and industrial processes aimed at maximizing the yield of benzene, toluene, and xylenes (BTX) from methanol feedstocks. This provides a clear economic and technical advantage over standard zeolites.

DNA Sensors for Pb2+ Discrimination

The 20-fold lower binding affinity of Cd2+ for immobilized DNA compared to Pb2+ makes Cd2+ the optimal choice as a reference or control ion in the development of highly selective DNA biosensors. It enables the precise calibration and validation of sensor responses intended to differentiate between these two toxic heavy metals in environmental samples.

Cd2+ Model for Nucleoside Binding Toxicology

The significantly stronger binding of Cd2+ to cytidine compared to Zn2+ establishes the cadmium cation as a superior model toxicant for investigating the specific molecular mechanisms of metal-induced damage to nucleic acids. This is critical for academic research into the fundamental basis of cadmium's carcinogenicity and genotoxicity.

CO2 Electroreduction to Value-Added Chemicals

The near-unity Faradaic efficiency of cadmium-based catalysts for CO2 electroreduction positions this material as a leading candidate for sustainable chemistry applications. Its use is recommended in systems where the selective conversion of CO2 to a single product (e.g., CO or formate) is paramount to minimize energy-intensive separation processes.

Application
Selection Property
Validation Focus
Methanol-to-aromatics catalyst research
Aromatic selectivity in Cd/ZSM-5
Product distribution vs unmodified HZSM-5
DNA biosensor development for Pb²⁺/Cd²⁺ discrimination
Lower DNA binding affinity vs Pb²⁺
Sensor selectivity and calibration
Metal-nucleoside binding toxicology studies
Reported higher cytidine binding vs Zn²⁺
Nucleic acid damage mechanism assays
CO2 electroreduction catalyst research
Reported near-unity Faradaic efficiency
Single-product selectivity and current density

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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